Impromidine

概要

説明

イプロミジンは、強力で特異的なヒスタミンH2受容体作動薬です。 胃液分泌の指標として診断的に使用されてきました 。 この化合物は、ヒスタミンH2受容体に対する高い親和性と選択性で知られており、薬理学的研究における貴重なツールとなっています .

準備方法

イプロミジンは、3-(1H-イミダゾール-4-イル)プロピルアミンと2-(5-メチル-1H-イミダゾール-4-イル)メチルチオエチルアミンの反応を含む多段階プロセスによって合成できます 。 反応条件には、通常、ジメチルホルムアミドなどの溶媒とトリエチルアミンなどの触媒の使用が含まれます。 最終生成物は、三塩酸塩として得られ、これは融点198〜200℃の無色の結晶性固体です .

化学反応の分析

イプロミジンは、次を含むさまざまな化学反応を起こします。

酸化: イプロミジンは、過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用して酸化できます。

還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して実施できます。

置換: イプロミジンは、ハロゲンやアルキル化剤などの試薬を使用して、特にイミダゾール環で置換反応を起こすことができます.

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりスルホキシドまたはスルホンが生成され、置換反応によりイミダゾール環にさまざまな官能基が導入される可能性があります .

科学研究への応用

イプロミジンには、いくつかの科学研究への応用があります。

科学的研究の応用

Cardiovascular Applications

Mechanism of Action

Impromidine has been shown to lower blood pressure through its interaction with H2-receptors. In studies involving cats and rats, continuous intravenous infusions of this compound resulted in a significant decrease in total peripheral resistance, leading to hypotension. Interestingly, cardiac output increased during this hypotensive state, indicating a complex cardiovascular response .

Dose-Response Relationships

Research has demonstrated that this compound produces dose-dependent effects on cardiovascular parameters. For instance, it has been observed that the drug stimulates coronary flow in isolated guinea-pig hearts, with dose-response curves shifting rightward in the presence of cimetidine, a known H2-receptor antagonist . This suggests that this compound's efficacy can be modulated by other pharmacological agents.

Gastrointestinal Applications

Gastric Acid Secretion Studies

this compound has been extensively studied for its effects on gastric acid secretion. In human trials, it was found that intravenous administration of this compound significantly enhances gastric acid output. Specifically, a dose of 10 micrograms per kilogram per hour produced near-maximal acid secretion levels . The drug's potency was highlighted by its ability to stimulate gastric secretory responses more effectively than histamine itself.

Comparative Studies with Histamine

In comparative studies, this compound demonstrated a higher potency than histamine in stimulating gastric acid secretion (ED50 values of 3.8 nmol/kg/hr for this compound versus 145 nmol/kg/hr for histamine) . This characteristic makes this compound a valuable tool for investigating the role of histamine H2 receptors in gastric physiology.

Potential Therapeutic Uses

Chagas Disease Treatment

Recent investigations have explored the repurposing of existing drugs like this compound for treating Chagas disease, caused by Trypanosoma cruzi. In synergy testing with FDA-approved drugs, this compound was identified as part of combinations showing promising growth inhibitory activity against the parasite . This approach highlights the potential for this compound to contribute to novel therapeutic strategies in infectious diseases.

Summary Table: this compound Applications

作用機序

イプロミジンは、Gタンパク質共役受容体であるヒスタミンH2受容体に結合することによってその効果を発揮します。結合すると、イプロミジンは受容体を活性化し、サイクリックアデノシンモノホスフェート(cAMP)レベルの上昇につながります。 この活性化は、胃酸分泌の増加や血管拡張など、さまざまな生理学的反応をもたらします 。 イプロミジンの分子標的は、胃、心臓、血管に位置するヒスタミンH2受容体です .

類似化合物との比較

イプロミジンは、その高い効力と選択性により、ヒスタミンH2受容体作動薬の中でユニークな存在です。類似の化合物には以下が含まれます。

4-メチルヒスタミン: イプロミジンと比較して、H2受容体作動薬として効力が劣ります.

ジマプリット: イプロミジンよりも効力が低い、別のH2受容体作動薬です.

イプロミジンの高い効力と選択性は、研究および診断的用途において貴重なツールとして機能し、他のヒスタミンH2受容体作動薬とは異なります .

生物活性

Impromidine, a selective histamine H2-receptor agonist, has garnered significant attention in pharmacological research due to its unique biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on various physiological systems, and relevant case studies.

This compound acts primarily as a partial agonist at the histamine H2 receptors. Its structure allows it to interact with the receptor in a manner similar to histamine but with distinct pharmacological properties. The binding affinity and activity are influenced by structural modifications, which can enhance or reduce its efficacy at the receptor sites.

Key Characteristics:

- H2 Receptor Agonism: this compound exhibits higher potency at guinea pig H2 receptors compared to human H2 receptors, where it acts as a partial agonist .

- Positive Inotropic Effects: Studies indicate that this compound enhances cardiac contractility through H2 receptor activation, although its maximum effect is less than that of histamine .

1. Gastric Acid Secretion

This compound has been shown to stimulate gastric acid secretion effectively. A study involving healthy male volunteers demonstrated that an intravenous dose of 10 micrograms per kilogram per hour resulted in near-maximal acid secretion. This effect was significantly inhibited by cimetidine, a known H2 receptor antagonist, confirming the role of H2 receptors in mediating this response .

| Dosage (µg/kg/h) | Acid Secretion Response | Cimetidine Inhibition |

|---|---|---|

| 10 | Near-maximal secretion | 65% mean inhibition |

| 20 | Linear dose-response curve | Significant parallel shift |

2. Cardiovascular Effects

This compound's cardiovascular effects are less pronounced than those of histamine. It was observed to produce a dose-dependent increase in heart rate and contractility without significant pressor effects seen with histamine administration . The positive inotropic response was inhibited by cimetidine, further supporting its action through H2 receptor pathways.

3. Respiratory System

In isolated perfused preparations, this compound caused relaxation of tracheal muscle contracted by acetylcholine or serotonin. This effect was not inhibited by mepyramine, indicating that this compound may exert relaxing effects independently of H1 receptor antagonism .

Study on Gastric Mucosal Blood Flow

A study involving nine subjects assessed the impact of this compound on gastric mucosal blood flow and acid secretion. The results indicated that this compound significantly increased both parameters, highlighting its potential therapeutic applications in gastrointestinal disorders .

Comparative Studies

Comparative studies have shown that this compound has a higher agonistic potency than both histamine and dimaprit in various isolated organ systems. For instance, it produced a dose-dependent decrease in perfusion pressure in isolated perfused rabbit kidneys, demonstrating its systemic effects beyond gastric secretion .

特性

CAS番号 |

55273-05-7 |

|---|---|

分子式 |

C14H23N7S |

分子量 |

321.45 g/mol |

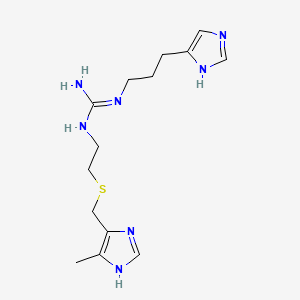

IUPAC名 |

2-[3-(1H-imidazol-5-yl)propyl]-1-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine |

InChI |

InChI=1S/C14H23N7S/c1-11-13(21-10-19-11)8-22-6-5-18-14(15)17-4-2-3-12-7-16-9-20-12/h7,9-10H,2-6,8H2,1H3,(H,16,20)(H,19,21)(H3,15,17,18) |

InChIキー |

MURRAGMMNAYLNA-UHFFFAOYSA-N |

SMILES |

CC1=C(N=CN1)CSCCNC(=NCCCC2=CN=CN2)N |

正規SMILES |

CC1=C(N=CN1)CSCCNC(=NCCCC2=CN=CN2)N |

外観 |

Solid powder |

Key on ui other cas no. |

55273-05-7 |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

65573-02-6 (tri-hydrochloride) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Hydrochloride, Impromidine Impromidine Impromidine Hydrochloride Impromidine Oxalate (1:2) Impromidine Trihydrochloride SK and F 92676 SK and F-92676 SK and F92676 SKF 92676 SKF-92676 SKF92676 Trihydrochloride, Impromidine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。